molecular formula C6H14O B166767 tert-Amyl methyl ether CAS No. 994-05-8

tert-Amyl methyl ether

Cat. No. B166767
Key on ui cas rn: 994-05-8
M. Wt: 102.17 g/mol
InChI Key: HVZJRWJGKQPSFL-UHFFFAOYSA-N
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Patent
US04546206

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]=[C:3]([CH3:5])[CH3:4].[CH3:6][OH:7]>>[CH3:1][CH:2]=[C:3]([CH3:5])[CH3:4].[CH3:6][O:7][C:3]([CH2:2][CH3:1])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=C(C)C
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged through line 14, 15, 16, LHSV approx. 2.5 g/h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The reaction pressure
CUSTOM
Type
CUSTOM
Details
was 60° C

Outcomes

Product
Name
Type
product
Smiles
CC=C(C)C
Name
Type
product
Smiles
COC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04546206

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]=[C:3]([CH3:5])[CH3:4].[CH3:6][OH:7]>>[CH3:1][CH:2]=[C:3]([CH3:5])[CH3:4].[CH3:6][O:7][C:3]([CH2:2][CH3:1])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=C(C)C
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged through line 14, 15, 16, LHSV approx. 2.5 g/h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
The reaction pressure
CUSTOM
Type
CUSTOM
Details
was 60° C

Outcomes

Product
Name
Type
product
Smiles
CC=C(C)C
Name
Type
product
Smiles
COC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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